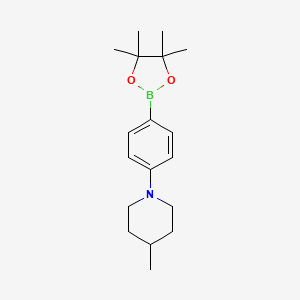

4-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

Descripción

4-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a boronate ester-functionalized piperidine derivative. Its IUPAC name and SMILES notation (CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)N1CCCCC1) confirm a structure comprising a piperidine ring substituted at the 4-position with a methyl group and a para-substituted phenyl ring bearing a pinacol boronate ester . Key properties include a molecular weight of 287.21 g/mol, 97% purity (commercial grade), and packaging in amber glass bottles to prevent degradation .

The boronate ester moiety enables participation in cross-coupling reactions, making the compound valuable in medicinal chemistry and materials science. Its piperidine scaffold contributes to bioactivity and solubility, while the methyl group enhances lipophilicity and steric bulk .

Propiedades

IUPAC Name |

4-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-14-10-12-20(13-11-14)16-8-6-15(7-9-16)19-21-17(2,3)18(4,5)22-19/h6-9,14H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROXFZIGDHGOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

The presence of a boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) suggests it may participate in suzuki-miyaura cross-coupling reactions, a powerful tool for creating carbon-carbon bonds in organic synthesis.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of biologically active compounds such as crizotinib, suggesting potential involvement in pathways related to cell proliferation and survival.

Análisis Bioquímico

Biochemical Properties

4-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine plays a significant role in biochemical reactions, particularly in the context of boronic acid derivatives. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases and kinases, where it can act as an inhibitor or modulator of enzymatic activity. The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of enzymes, thereby altering their activity and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that can promote or inhibit cell proliferation. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and subsequent signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as organ damage or metabolic disturbances.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The effects on metabolic flux and metabolite levels are significant, as the compound can alter the balance of metabolic pathways and influence cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, the compound can be transported across cell membranes by organic anion transporters, leading to its accumulation in the cytoplasm or other organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound within cells can determine its biochemical effects and therapeutic potential.

Actividad Biológica

4-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The presence of the boron-containing moiety may confer unique properties that enhance its pharmacological profile. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes:

- A piperidine ring

- A 4-methyl substitution

- A phenyl group substituted with a boronate ester

Molecular Formula: CHBNO

Molecular Weight: 337.24 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition: Studies have shown that related compounds can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC values in the nanomolar range. This suggests that the compound may have a selective effect on cancer cells compared to normal cells .

| Cell Line | IC (μM) | Selectivity |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A (non-cancer) | 2.500 | Low |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Kinases: Similar compounds have been shown to act as kinase inhibitors, which play crucial roles in cancer cell signaling pathways.

- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by increasing caspase levels, leading to programmed cell death.

Toxicity and Safety Profile

Toxicity studies are essential for assessing the safety of new compounds. Preliminary studies indicate that:

| Study Type | Dose (mg/kg) | Toxicity Observed |

|---|---|---|

| Acute Toxicity | 2000 | None |

Case Studies

Several case studies highlight the efficacy and safety of similar compounds:

- Study on Antiviral Activity:

- In Vivo Efficacy:

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to six analogs (Table 1), highlighting substituent effects on properties and applications.

Table 1: Key Structural Analogs and Properties

Physicochemical and Reactivity Comparisons

- However, the methyl group may hinder cross-coupling efficiency due to steric effects, as seen in lower yields for bulky analogs like 2ad (17% yield) .

- Electronic Effects : Sulfonyl-substituted analogs (entries 2, 4) exhibit electron-withdrawing properties, stabilizing the boronate ester and enhancing hydrogen-bonding capacity, which is critical in protease inhibitor design .

- Synthetic Utility : The hydrochloride salt (entry 6) demonstrates high yield (>99%) in sp³ C–B bond formation, contrasting with the moderate yields (36–95%) of silylated analogs (entry 3) due to steric or electronic challenges .

Application-Specific Comparisons

- Cross-Coupling Reactions: The target compound and its non-methylated analog (entry 1) are widely used in Suzuki-Miyaura couplings to construct biaryl systems for OLEDs and pharmaceuticals .

- Sensing : The boronate ester in entry 4 reacts with H₂O₂, enabling its use in ratiometric fluorescence probes (e.g., PY-BE in ). The target compound’s methyl group may slow H₂O₂-induced boronate cleavage compared to less hindered analogs .

- Drug Design : Ethoxy-linked analogs (entry 5) offer conformational flexibility, while silylated derivatives (entry 3) serve as intermediates for silicon-containing therapeutics .

Métodos De Preparación

Palladium-Catalyzed Miyaura Borylation

The principal method for preparing the boronate ester functionality on the phenyl ring is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2).

- Starting materials: 4-bromo-1-methylpiperidinyl-substituted aryl compound or related aryl bromides.

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II)) or Pd(PPh3)4.

- Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3).

- Solvent: 1,4-dioxane, dimethylformamide (DMF), or mixtures with water.

- Conditions: Heating at 80–90 °C for 3–20 hours under inert atmosphere (argon or nitrogen).

Example Reaction Conditions and Yields:

| Entry | Catalyst & Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl2, KOAc | 1,4-Dioxane | 80 | 20 | 45 | Flash chromatography purification |

| 2 | Pd(dppf)Cl2, Cs2CO3 | 1,4-Dioxane/H2O | 90 | 16 | 39 | Degassed mixture, argon atmosphere |

| 3 | Pd(PPh3)4, NaHCO3 | DMF/H2O | 85 | 4 | 71.2 | High yield with sodium periodate workup |

These procedures are adapted from multiple literature sources involving borylation of aryl bromides with pinacol boronate reagents, yielding the desired boronate ester in moderate to high yields.

Multi-Step Synthesis from Piperidine Precursors

Some synthetic routes start from tert-butyl-4-hydroxypiperidine-1-carboxylate or related piperidine derivatives, which undergo:

- Protection of the piperidine nitrogen with tert-butyl carbamate groups.

- Functionalization of the aromatic ring through bromination or other halogenation.

- Subsequent palladium-catalyzed borylation to install the pinacol boronate ester.

For example, a three-step synthesis from tert-butyl-4-hydroxypiperidine-1-carboxylate yielded the boronate intermediate with an overall yield of approximately 50%.

Purification and Characterization

- Purification: Flash column chromatography using silica gel with solvent gradients such as hexane/ethyl acetate or petroleum ether/ethyl acetate.

- Characterization: Confirmed by LC-MS, ^1H NMR, and HRMS data showing expected molecular ion peaks and characteristic boronate ester signals.

Detailed Research Findings and Data

Reaction Example from Literature

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation of aryl bromide | 4-bromo-1-methylphenylpiperidine + B2Pin2, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80 °C, 20 h | 45 | Purified by flash chromatography; LCMS m/z consistent with boronate ester product |

| Protection and functionalization | tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate synthesized by halogenation and Boc protection | - | Intermediate for borylation |

| Final compound isolation | Extraction with ethyl acetate, washing with water/brine, drying over Na2SO4, concentration in vacuo | - | White amorphous solid obtained |

Spectral Data Summary

- LC-MS: Molecular ion peak consistent with $$C{22}H{35}BNO_4$$ (boronate ester).

- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons, piperidine ring methylene and methyl groups, and pinacol methyl groups (1.2 ppm singlet for tetramethyl groups).

- HRMS: Accurate mass within 1-2 ppm of calculated mass.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/System | Conditions | Yield Range | Key Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | Aryl bromide with piperidine substituent | Pd(dppf)Cl2 / KOAc or Cs2CO3 | 80–90 °C, 3–20 h, inert atmosphere | 39–71% | Most common, scalable, reliable |

| Multi-step synthesis from piperidine | tert-butyl-4-hydroxypiperidine-1-carboxylate | Multi-step with protection and halogenation | Sequential reactions, moderate yield | ~50% | Suitable for complex derivatives |

| Alternative Pd catalysts | Pd(PPh3)4 with NaHCO3 | DMF/H2O, 85 °C, 4 h | Up to 71% | Efficient borylation |

Q & A

Q. Methodological Answer :

- ¹H NMR : Key signals include:

- Mass Spectrometry (MS) : Expect a molecular ion peak [M+H]⁺ at m/z 341.3 (C₁₉H₂₈BNO₂). Fragmentation patterns should align with loss of the boronate moiety (Δ m/z ~86) .

What advanced strategies address low reactivity of the boronic ester group in cross-coupling reactions?

Level : Advanced

Methodological Answer :

The dioxaborolane group’s steric bulk can hinder Suzuki-Miyaura coupling. Mitigation strategies include:

- Pre-activation : Treat the boronic ester with K₂CO₃ or CsF to generate a more reactive trifluoroborate intermediate .

- Catalyst Screening : Use Pd(OAc)₂ with SPhos or RuPhos ligands to enhance turnover in challenging substrates .

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility and reaction rates. reports 20% higher yields in THF vs. toluene for analogous compounds .

How can researchers resolve discrepancies in reported reaction yields for similar boronic esters?

Level : Advanced

Methodological Answer :

Yield variations often arise from:

- Oxygen Sensitivity : Boronic esters degrade in air; strict anhydrous conditions (e.g., Schlenk lines) improve reproducibility .

- Catalyst Purity : Commercial Pd catalysts may contain stabilizers; pre-purification via filtration through celite is recommended .

- Substrate Ratios : shows that a 1:1.2 molar ratio of aryl halide to B₂Pin₂ maximizes yields, while excess boronate leads to side reactions .

What are the stability considerations for long-term storage of this compound?

Level : Basic

Q. Methodological Answer :

- Storage Conditions : Store under argon at –20°C in amber vials to prevent hydrolysis of the boronic ester. Desiccants (e.g., molecular sieves) are critical .

- Decomposition Signs : Monitor for loss of crystallinity or color change (yellowing), which indicate oxidation. HPLC retention time shifts (>0.5 min) suggest degradation .

How does the methyl group on the piperidine ring influence the compound’s physicochemical properties?

Level : Advanced

Q. Methodological Answer :

- Lipophilicity : The methyl group increases logP by ~0.5 units compared to unmethylated analogs, enhancing membrane permeability (relevant for drug delivery studies) .

- Conformational Rigidity : NMR studies in show restricted rotation of the piperidine ring, affecting binding affinity in receptor-ligand interactions .

What computational tools are recommended to model the compound’s reactivity in silico?

Level : Advanced

Q. Methodological Answer :

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets predict boronate bond dissociation energies and transition states for cross-coupling .

- Molecular Dynamics (MD) : GROMACS simulations assess solvation effects in aqueous vs. organic media, critical for reaction solvent selection .

How can impurities from incomplete borylation be identified and quantified?

Level : Advanced

Q. Methodological Answer :

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min). Impurities like unreacted bromophenylpiperidine elute earlier (RT ~8.2 min vs. 12.5 min for the product) .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., starting material) to the product NMR; signal doubling confirms contamination .

What safety protocols are critical when handling this compound?

Level : Basic

Q. Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with sand or vermiculite, then dispose as hazardous waste. Avoid aqueous solutions to prevent boronic ester hydrolysis .

How does this compound compare to other boronic esters in metal-catalyzed transformations?

Level : Advanced

Q. Methodological Answer :

- Reactivity : The tetramethyl dioxaborolane group offers higher stability but lower reactivity than cyclic triolborates. For example, coupling with aryl chlorides requires elevated temperatures (80–100°C vs. 40°C for pinacol boronic acids) .

- Byproduct Formation : notes <5% deboronation byproducts in Suzuki reactions, compared to 10–15% for neopentyl glycol esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.